molecular formula C19H17NO2 B2879978 3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one CAS No. 892290-71-0

3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one

Cat. No.: B2879978
CAS No.: 892290-71-0
M. Wt: 291.35
InChI Key: MCNFBRANSXLTNG-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)-6-methylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a quinoline ring system substituted with an ethylbenzoyl group and a methyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-ethylbenzoic acid and 6-methylquinoline.

  • Reaction Conditions: The reaction involves the formation of an amide bond through a condensation reaction, often facilitated by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, often in the presence of a base

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, esters

Scientific Research Applications

  • Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

  • Quinoline derivatives: Other quinoline-based compounds with different substituents.

  • Benzoyl derivatives: Compounds containing benzoyl groups in various positions.

Uniqueness: 3-(4-Ethylbenzoyl)-6-methylquinolin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18(21)16-11-20-17-9-4-12(2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFBRANSXLTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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